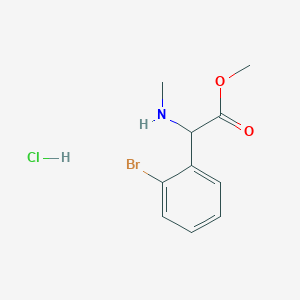
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and cathinones. BAM has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology.
Wirkmechanismus
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride acts as a monoamine releaser, meaning it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased activity in reward and motivation pathways in the brain, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. These effects are similar to those seen with other psychoactive compounds such as amphetamines and cathinones.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride in lab experiments is its relatively simple synthesis process, which makes it easy to obtain for research purposes. Additionally, Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to have a range of psychoactive effects, making it a useful tool for studying the central nervous system.
However, one limitation of using Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride in lab experiments is its potential for abuse. Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to have addictive properties in animal models, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further research is needed to determine the safety and efficacy of Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride as a therapeutic agent.
Another area of interest is the development of new psychoactive compounds based on the structure of Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride. By modifying the structure of Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride, researchers may be able to develop compounds with improved therapeutic potential and reduced risk of abuse.
Conclusion:
In conclusion, Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. While there are advantages and limitations to using Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride in lab experiments, there are several future directions for research involving this compound.
Synthesemethoden
The synthesis of Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride involves the reaction of 2-bromoacetophenone with methylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with methyl iodide to yield Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been used as a research tool in various scientific fields. In neuroscience, Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been used to study the effects of psychoactive compounds on the central nervous system. Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways. This makes Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride a useful tool for studying the mechanisms of addiction and drug abuse.
In pharmacology, Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been studied for its potential use as a treatment for depression and anxiety disorders. Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWYOMKGSNXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)

![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)


![Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2948670.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)


